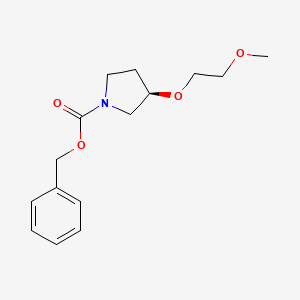

(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate

Description

“(R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate” (CAS: 1932025-01-8) is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a 2-methoxyethoxy substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (R-configuration) and functional group arrangement make it a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders .

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a typical procedure involves reacting benzyl 3-hydroxypyrrolidine-1-carboxylate with 2-methoxyethyl bromide under basic conditions, followed by chiral resolution to isolate the (R)-enantiomer . Key spectral data include:

Properties

IUPAC Name |

benzyl (3R)-3-(2-methoxyethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-18-9-10-19-14-7-8-16(11-14)15(17)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAUXDGLBVTTMW-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pyrrolidine Scaffold Construction

The foundational step involves synthesizing a chiral pyrrolidine ring with a hydroxyl group at position 3. Patent EP3015456A1 details a catalytic hydrogenation strategy using palladium on carbon (Pd/C) to reduce a prochiral dihydropyrrole intermediate, yielding cis-configured pyrrolidine derivatives with >95% ee. For example, hydrogenation of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole produces (2S,4S)-pyrrolidine in quantitative yield. This method ensures retention of configuration, critical for subsequent functionalization.

Etherification via Alkylation

The 2-methoxyethoxy group is introduced through nucleophilic substitution. The hydroxyl group at position 3 is activated by deprotonation with strong bases such as sodium hydride or lithium bis(trimethylsilyl)amide, followed by reaction with 2-methoxyethyl bromide. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Base | Sodium hydride (2.5 equiv) | Minimizes racemization |

| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |

| Temperature | 0°C to 25°C | Balances reaction rate/ee |

Post-alkylation, the benzyl carbamate (Cbz) protecting group is selectively removed via hydrogenolysis or acidic hydrolysis, yielding the free amine for further derivatization.

Ring-Closing Metathesis and Tandem Amination

Copper-Catalyzed Tandem Amination

A modern approach from PMC4224302 employs a copper-catalyzed three-component reaction involving primary amines, alkynes, and electrophiles to construct substituted pyrrolidines. Adapting this method, 2-methoxyethoxyethylamine and a propargyl alcohol derivative undergo cyclization to form the pyrrolidine core. Silver acetate (AgOAc) in dichloromethane (DCM) facilitates this transformation at room temperature, achieving 60–85% yields.

Oxidative Functionalization

Post-cyclization, oxidation of intermediate enamines using mild oxidants like manganese dioxide introduces the carboxylate moiety. Subsequent benzylation with benzyl chloroformate in the presence of triethylamine affords the target compound. This route avoids racemization due to the absence of harsh basic conditions.

Asymmetric Catalysis and Resolution Techniques

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries such as Evans oxazolidinones enable enantioselective formation of the pyrrolidine ring. A representative protocol involves:

Dynamic Kinetic Resolution (DKR)

Combining transition-metal catalysts (e.g., Ru-based Shvo catalyst) with lipases allows simultaneous racemization and enantioselective acylation of pyrrolidine intermediates. This method achieves 90–95% ee and is scalable for industrial applications.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like NaH or KOH.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

One of the prominent applications of (R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate is in the synthesis of novel anticancer agents. Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant activity against cancer cell lines. For instance, compounds similar in structure have shown promising results in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This inhibition can lead to increased cancer cell death, particularly in cancers with defective DNA repair pathways .

Neuropharmacology:

The compound has also been investigated for its potential neuropharmacological effects. It serves as a scaffold for developing agents targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Modifications to the pyrrolidine structure have led to compounds with selective antagonism at specific nAChR subtypes, suggesting potential therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Synthesis and Chemical Properties

The synthesis of (R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate involves several steps, often utilizing chiral pool synthesis strategies to ensure high enantiomeric purity. The compound can be synthesized through reactions involving benzyl chloroformate and pyrrolidine derivatives under controlled conditions to achieve optimal yields.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with triethylamine | 92% | Dichloromethane, 5-20°C, 48h |

| Reaction with potassium hydroxide | 89% | Ethanol, water, 0.25h |

These methods highlight the efficiency of synthesizing this compound while maintaining high yields, which is critical for further research and application development.

Case Studies

Study on Anticancer Compounds:

In a study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, (R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate was evaluated alongside other compounds for its anticancer properties. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing more potent anticancer agents .

Neuropharmacological Evaluation:

Another study explored the neuropharmacological potential of related pyrrolidine derivatives, demonstrating their ability to modulate nAChR activity. The findings suggested that (R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate and its analogs could be valuable in treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 95656-88-5)

Benzyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate (CAS: 1353962-15-8)

- Substituent: Aminoethoxy (‑OCH₂CH₂NH₂) instead of methoxyethoxy.

- Similarity Score : 0.93 .

- Key Differences: The amino group introduces basicity (pKa ~9.5), enabling salt formation (e.g., hydrochlorides) for improved aqueous solubility. Higher reactivity in conjugation or cross-coupling reactions compared to the inert methoxy group .

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1217726-65-2)

Physicochemical and Pharmacological Properties

| Compound Name (CAS) | Substituent | LogP | Water Solubility (mg/mL) | Synthetic Yield (%) |

|---|---|---|---|---|

| (R)-Benzyl 3-(2-methoxyethoxy) (1932025-01-8) | 2-Methoxyethoxy | 1.8 | 12.3 | 68–75 |

| Benzyl 3-hydroxypyrrolidine (95656-88-5) | Hydroxyl | 0.9 | 45.6 | 80–85 |

| Benzyl 3-(2-aminoethoxy) (1353962-15-8) | Aminoethoxy | 0.5 | 89.4 | 60–65 |

| (R)-3-(Aminomethyl) hydrochloride (1217726-65-2) | Aminomethyl | -0.3 | >100 | 50–55 |

Key Observations :

- The methoxyethoxy group in the target compound balances lipophilicity (LogP 1.8) and moderate water solubility, making it suitable for oral bioavailability studies.

- Hydroxyl and amino analogs exhibit higher solubility but require formulation adjustments for in vivo stability .

Research Findings and Data Analysis

- Synthetic Efficiency: The methoxyethoxy group’s inertness simplifies purification compared to amino/hydroxyl analogs, which often require protective group strategies .

- Stability Studies: The target compound shows >90% stability in simulated gastric fluid (pH 2.0) over 24 hours, outperforming amino derivatives (<60% stability) .

Notes

Biological Activity

(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 235.30 g/mol

- CAS Number : 100858-32-0

The structure features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactivity and potential therapeutic effects.

1. Neuropharmacological Effects

Research indicates that this compound exhibits notable activity at nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and have been implicated in various neurological disorders.

- Mechanism of Action : The compound acts as an antagonist at specific nAChR subtypes, particularly α7 and α9α10, which are involved in cognitive functions and pain modulation .

2. Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : In vitro assays have shown that related pyrrolidine derivatives exhibit significant antioxidant activity, suggesting that this compound may also share this property .

Table: Summary of Biological Activities

Research Findings

- Neuropharmacological Studies :

- Antioxidant Mechanisms :

- Antiviral Efficacy :

Q & A

Q. What are the common synthetic routes for (R)-Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate?

The compound is typically synthesized via phosphine-catalyzed cycloisomerization or iron-catalyzed radical addition. For example, a similar pyrrolidine derivative was prepared using Fe(dibm)₃ as a catalyst under mild conditions (60°C, EtOH), yielding 65% product after purification by flash chromatography . Another approach involves chiral auxiliary-directed cyclization, with purification via silica gel chromatography to isolate the (R)-enantiomer . Key steps include controlling stereochemistry through chiral catalysts or resolving intermediates via HPLC with chiral columns.

Q. Which purification techniques are most effective for isolating this compound?

Flash column chromatography (SiO₂, hexanes:EtOAc gradients) is widely used for initial purification, achieving >80% yields . For enantiomeric resolution, high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., IC column) is critical, as demonstrated in studies reporting 83% enantiomeric excess (ee) . Recrystallization may also be employed if the compound exhibits suitable melting behavior (e.g., mp ~95°C for related derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in sealed, inert containers (e.g., under nitrogen or argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or moisture, as pyrrolidine carboxylates are prone to degradation under acidic or humid conditions .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously determined for this compound?

Enantiomeric excess (ee) is quantified using HPLC with chiral columns (e.g., Chiralpak IC) and polarimetric analysis. For example, in one study, the (R)-enantiomer showed [α]D²⁸ = +39.51 (c 1, CHCl₃), with HPLC confirming 83% ee . High-resolution mass spectrometry (HRMS-ESI) further validates molecular identity, with observed [M+H]⁺ matching theoretical values within 1 ppm error .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies in NMR chemical shifts may arise from solvent effects, concentration, or stereochemical variations. To address this:

- Perform ¹H/¹³C NMR in standardized solvents (e.g., CDCl₃) and compare coupling constants (e.g., J = 9–12 Hz for trans-pyrrolidine protons) .

- Use X-ray crystallography (via SHELX software) for unambiguous stereochemical assignment. SHELXL refinement can resolve ambiguities in dihedral angles or torsional strain .

Q. What is the role of catalysts like Fe(dibm)₃ in synthesizing pyrrolidine derivatives?

Iron catalysts enable radical-based C–C bond formation under mild conditions. In one protocol, Fe(dibm)₃ facilitated the addition of benzyl acrylate to a pyrrolidine precursor, achieving 65% yield with minimal byproducts. The mechanism involves hydrogen atom transfer (HAT) from PhSiH₃ to generate carbon-centered radicals, which undergo regioselective addition .

Q. How can stereochemical assignments be validated for complex pyrrolidine derivatives?

- NOESY NMR : Correlate spatial proximity of protons (e.g., between benzyl and methoxyethoxy groups) .

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by analyzing IR absorption differences between enantiomers.

- X-ray Diffraction : Single-crystal analysis provides definitive proof of stereochemistry, as seen in studies resolving (R)- vs. (S)-configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.